molecular formula C16H12F2N2O2 B5113279 3-(4-fluoroanilino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-(4-fluoroanilino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B5113279
M. Wt: 302.27 g/mol
InChI Key: CAUYNLJULWBUTC-UHFFFAOYSA-N
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Description

3-(4-fluoroanilino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a pyrrolidine-2,5-dione core with fluorinated phenyl and anilino substituents. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoroanilino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of Fluorinated Phenyl and Anilino Groups: These groups can be introduced via nucleophilic aromatic substitution reactions, where fluorinated aniline and fluorobenzene derivatives react with the pyrrolidine-2,5-dione core under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoroanilino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more saturated derivative.

Scientific Research Applications

3-(4-fluoroanilino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-fluoroanilino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The exact pathways would depend on the specific biological context and the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloroanilino)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
  • 3-(4-methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 3-(4-fluoroanilino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione lies in its fluorinated substituents, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its non-fluorinated analogs.

Properties

IUPAC Name

3-(4-fluoroanilino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c17-10-1-5-12(6-2-10)19-14-9-15(21)20(16(14)22)13-7-3-11(18)4-8-13/h1-8,14,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUYNLJULWBUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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